
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like chloroform and methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylcyclohexanone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloroacetic acid acts as the electrophile, and the ketone is converted into the corresponding carboxylic acid.
Reaction Conditions:
Temperature: 80-100°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 3,3-dimethylcyclohexanone and chloroacetic acid.
Reaction: Conducted in a continuous flow reactor with precise control over temperature and reaction time.
Purification: Crystallization and filtration to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, polymers, and as a building block for various industrial products.
Wirkmechanismus
The mechanism of action of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Similar structure but without the dimethyl groups.
Cyclohexaneacetic acid: Lacks the additional carboxylic acid group.
3,3-Dimethylcyclohexanone: Precursor in the synthesis of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and dimethyl groups on the cyclohexane ring. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(2)4-3-5-11(7-10,9(14)15)6-8(12)13/h3-7H2,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
AMSHIDMOLMBWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(CC(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


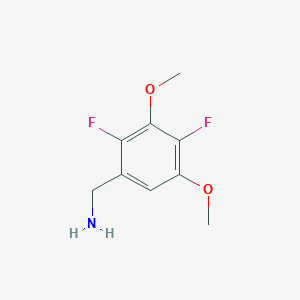

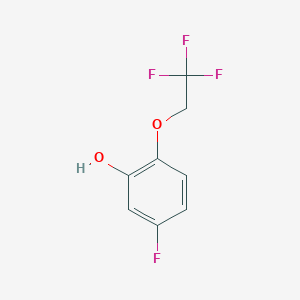

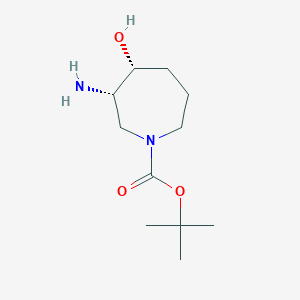

![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)


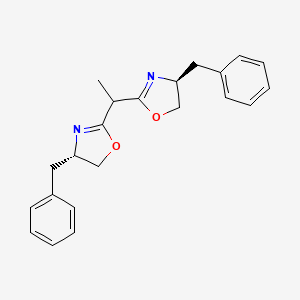
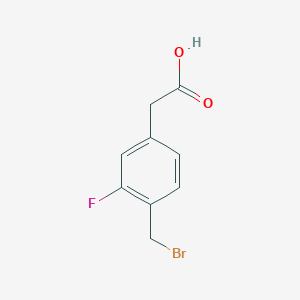
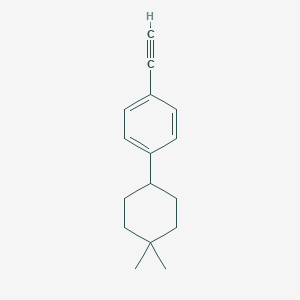
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
